4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 1000933-49-2
Cat. No.: VC3353485
Molecular Formula: C8H10N2O6S
Molecular Weight: 262.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000933-49-2 |
|---|---|
| Molecular Formula | C8H10N2O6S |
| Molecular Weight | 262.24 g/mol |
| IUPAC Name | 4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | UCNDAZLAPUJWNU-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O |
| Canonical SMILES | CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O |
Introduction
Chemical Structure and Properties
4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid belongs to the pyrrole class of organic compounds, characterized by a five-membered ring structure containing nitrogen. This particular derivative contains multiple functional groups that define its chemical behavior and potential applications. The compound has been categorized in chemical databases with the following identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1000933-49-2 |
| Molecular Formula | C8H10N2O6S |
| Molecular Weight | 262.24 g/mol |
| Chemical Class | Pyrrole derivatives |
The structure consists of a 1-methylpyrrole core with a carboxylic acid group at position 2 and a carboxymethylsulfamoyl group at position 4. This arrangement of functional groups provides multiple sites for potential hydrogen bonding and other intermolecular interactions, which may influence its solubility, reactivity, and biological activity .
Structural Characteristics
The compound features a pyrrole ring with nitrogen methylation, which affects the electronic distribution across the heterocyclic system. The carboxylic acid group at position 2 and the sulfamoyl moiety at position 4 create an asymmetric distribution of electron density, potentially enabling specific interactions with biological targets. The carboxymethyl attachment to the sulfamoyl group adds further complexity to the molecule's three-dimensional structure and reactivity profile.
Research Applications
| Supplier | Product Reference | Status |
|---|---|---|
| Cymit Quimica | 3D-AQB93349 | Discontinued |
| AstaTech | Not specified | Previously available |
| Kemix | Not specified | Previously available |
As indicated by the search results, the compound appears to be currently discontinued from at least one supplier (Cymit Quimica), suggesting potential limitations in commercial availability .
Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid.
1-Methyl-4-(methylsulfamoyl)pyrrole-2-carboxylate
This compound shares the core 1-methylpyrrole structure with a similar substitution pattern, featuring a methylsulfamoyl group at position 4 and a carboxylate group at position 2. The molecular formula is C7H10N2O4S with a molecular weight of 217.22 g/mol .
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
This related compound features the same 1-methylpyrrole-2-carboxylic acid core but with a 2-carboxybenzoyl group at position 4 instead of the carboxymethylsulfamoyl group. The molecular formula is C14H11NO5 with a molecular weight of 273.24 g/mol .
4-sulfamoyl-1H-pyrrole-2-carboxylic acid
This compound represents a simpler structural analog without the methyl group on the pyrrole nitrogen and lacking the carboxymethyl attachment to the sulfamoyl group. The CAS number is 1042556-50-2 .
Structural Comparisons
The variations in substitution patterns among these related compounds highlight the flexibility of the pyrrole scaffold for functionalization. These structural differences likely result in distinct physicochemical properties and potentially different biological activities, which could be explored in structure-activity relationship studies .
Analytical Characterization
Standard analytical techniques can be employed to characterize 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid, though specific analytical data were limited in the search results.
Spectroscopic Identification
Typical characterization methods for compounds of this class include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming the presence and positions of the functional groups.
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Mass Spectrometry (MS): This technique would verify the molecular weight and fragmentation pattern, providing additional structural confirmation.
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Infrared (IR) Spectroscopy: IR analysis would identify characteristic absorption bands for the carboxylic acid, sulfamoyl, and pyrrole functional groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be typical methods for assessing the purity of the compound and monitoring reactions during its synthesis.
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